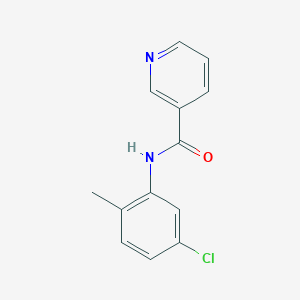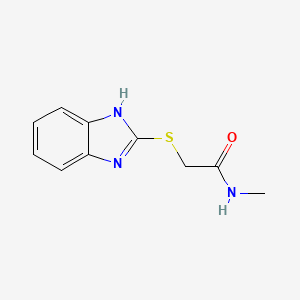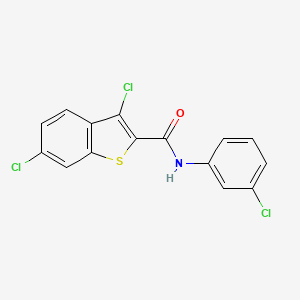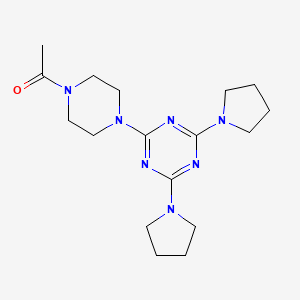![molecular formula C15H11ClN2O3S B5738138 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors.
Wirkmechanismus
The mechanism by which CB-839 induces cell death in cancer cells needs to be elucidated to identify potential targets for drug development.
5. Drug delivery: The development of novel drug delivery systems that can improve the bioavailability and efficacy of CB-839 is an area of active research.
In conclusion, CB-839 is a promising therapeutic agent for cancer treatment that has shown significant potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
CB-839 is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, its effectiveness may vary depending on the type of cancer and the stage of the disease. Moreover, CB-839 may have limited efficacy when used as a single agent and may need to be combined with other drugs to achieve optimal results.
Zukünftige Richtungen
There are several areas of research that could be explored to further understand the potential of CB-839 as a therapeutic agent for cancer. These include:
1. Combination therapy: CB-839 may need to be combined with other drugs to achieve optimal results. Further studies are needed to identify the most effective combinations.
2. Biomarker identification: Biomarkers that can predict the response of cancer cells to CB-839 need to be identified to improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of CB-839 in humans.
4.
Synthesemethoden
CB-839 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoyl isothiocyanate, which is then reacted with 3-aminobenzoic acid to yield CB-839.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. CB-839 has been shown to selectively target cancer cells that are dependent on glutamine for survival, while sparing normal cells. This makes it a promising therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNOPUSEQSKJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)


![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)



![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
